![molecular formula C28H22N2O2 B14237166 9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- CAS No. 405270-73-7](/img/structure/B14237166.png)
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- is a derivative of 9,10-anthracenedione, a compound known for its applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This specific derivative is characterized by the presence of phenylmethylamino groups at the 1 and 8 positions on the anthracenedione structure, which imparts unique chemical and physical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- typically involves the reaction of 9,10-anthracenedione with benzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control, reagent addition, and product isolation can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione structure to anthracene derivatives.
Substitution: The phenylmethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced anthracene compounds, and substituted anthracenedione derivatives .
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes, pigments, and as an analytical reagent for metal ion detection
Mecanismo De Acción
The mechanism of action of 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Bis(phenylamino)-9,10-anthracenedione
- 1,4-Diamino-9,10-anthracenedione
- 1,5-Diamino-9,10-anthracenedione
Comparison
Compared to other similar compounds, 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- exhibits unique properties due to the presence of phenylmethylamino groups. These groups enhance its solubility in organic solvents and its ability to interact with biological molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
405270-73-7 |
|---|---|
Fórmula molecular |
C28H22N2O2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1,8-bis(benzylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O2/c31-27-21-13-7-15-23(29-17-19-9-3-1-4-10-19)25(21)28(32)26-22(27)14-8-16-24(26)30-18-20-11-5-2-6-12-20/h1-16,29-30H,17-18H2 |
Clave InChI |
XCQLUEBBVZIWHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



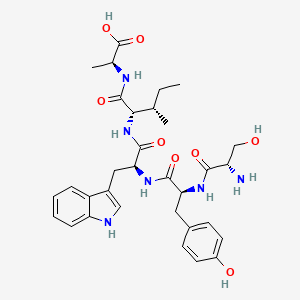
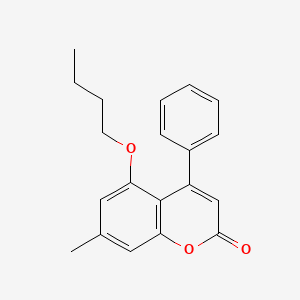
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
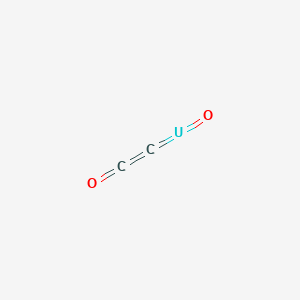
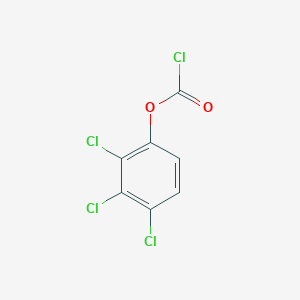
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
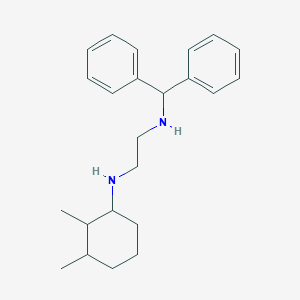
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)

![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)

![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
